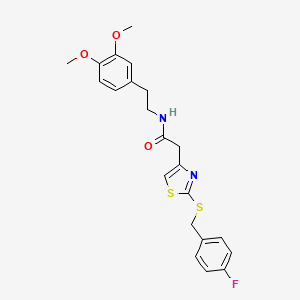![molecular formula C14H12FNO3S B2478757 [2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 876536-28-6](/img/structure/B2478757.png)
[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing one sulfur atom . The compound also contains a fluoroanilino group and a carboxylate group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, fluoroanilino group, and carboxylate group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Fluorescent Sensing
Fluorescent "turn-on" sensing of carboxylate anions can be significantly enhanced by oligothiophene-based compounds, including structures related to "[2-(2-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate." These compounds exhibit fluorescence enhancement upon binding with carboxylate anions, a phenomenon explained by intramolecular hydrogen bonding that stabilizes the anion-ionophore adduct, thereby inhibiting potential quenching processes (Dae-Sik Kim & K. Ahn, 2008).
Organic Electronics
Compounds similar to "this compound" have been utilized in the synthesis and study of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. These derivatives show promising applications in organic electronics due to their structural stability and optoelectronic properties, such as redox activity and photoluminescence, which are crucial for molecular wires and other electronic components (Changsheng Wang et al., 2006).
Antibacterial Agents
Research on fluoronaphthyridines, which share structural motifs with "this compound," has demonstrated that these compounds have significant antibacterial activities. The structural variations in these compounds can significantly affect their in vitro and in vivo antibacterial properties, indicating their potential as therapeutic agents against bacterial infections (D. Bouzard et al., 1992).
Synthetic Chemistry
The compound and its derivatives are involved in synthetic chemistry as intermediates for creating a variety of thiophene-based molecules. For example, a new method for synthesizing substituted α-carboxy-γ-fluorothiophenes through reactions involving methyl thioglycolate demonstrates the versatility of these compounds in synthesizing fluorinated thiophenes, which are valuable in medicinal chemistry and material science (D. F. Andrès, E. Laurent & Bernard Marquet, 1997).
Nonlinear Optical Materials
Oligothiophene-based compounds, structurally related to "this compound," have been explored for their nonlinear optical (NLO) properties. These compounds, particularly when combined with other materials like carborane, show promising characteristics for optical limiting applications due to their efficient two-photon absorption. Such properties are essential for developing new materials for optical communication and laser protection technologies (Wan Feng et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-6-7-12(20-9)14(18)19-8-13(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDLQZPISLYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
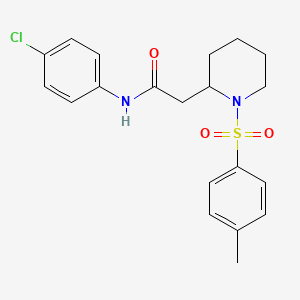
![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)
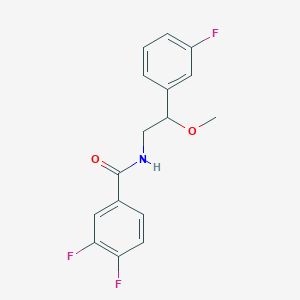
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)
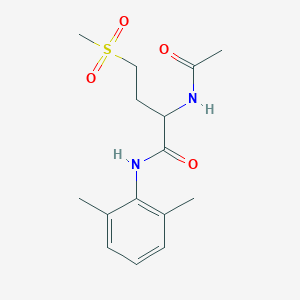
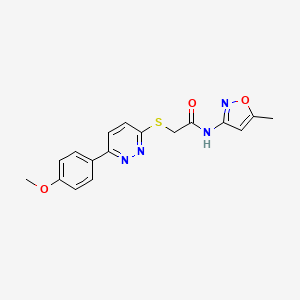
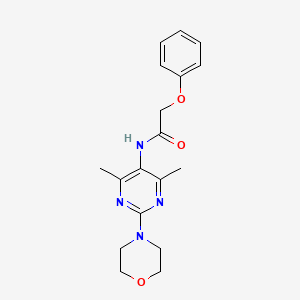


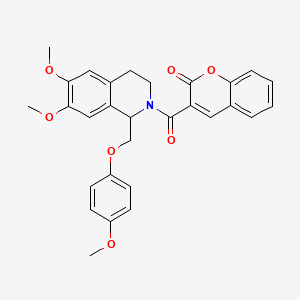
![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2478689.png)
